molecular formula C22H23N3O3 B2536785 N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 1004391-51-8

N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

Numéro de catalogue B2536785
Numéro CAS: 1004391-51-8
Poids moléculaire: 377.444
Clé InChI: GYSSBJXRKMKGAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyridazine family and has been synthesized through a variety of methods. In

Mécanisme D'action

Target of Action

The primary target of N-benzyl-N-ethyl-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide, also known as F2213-0525, is the human epidermal growth factor receptor 2 (HER2) . HER2 is a protein that is overexpressed in certain types of cancer cells, including some solid tumors .

Mode of Action

F2213-0525 is an ex vivo gene-modified autologous chimeric antigen receptor-monocyte (CAR-Monocyte) cellular therapy . The CAR-Monocyte’s mode of action includes the eradication of cancer cells via phagocytosis and immune activation via cytokine release . It has the ability to differentiate into pro-inflammatory CAR macrophages, providing a multi-modal anti-tumor mechanism of action .

Biochemical Pathways

The biochemical pathways affected by F2213-0525 involve the interaction of the CAR-Monocyte with HER2-overexpressing cancer cells . This interaction triggers the immune response, leading to the destruction of the cancer cells .

Pharmacokinetics

The pharmacokinetics of F2213-0525 are currently under investigation. The CAR-Monocyte manufacturing platform enables the ability to manufacture up to 10 billion cells from a single apheresis and utilizes a rapid, single-day manufacturing process . This manufacturing process holds the potential to significantly reduce the future cost of goods and manufacturing turnaround time associated with this autologous cell therapy .

Result of Action

The result of F2213-0525’s action is the reduction of tumor growth. Pre-clinical data demonstrate that F2213-0525 therapy reduced tumor growth in multiple pre-clinical solid tumor models .

Action Environment

The action environment of F2213-0525 is within the human body, specifically within the tumor microenvironment. Environmental factors that may influence the compound’s action, efficacy, and stability are currently under investigation. The in vivo persistence of car-monocytes and their ability to differentiate into pro-inflammatory car macrophages suggest that they may be able to adapt to and function effectively within the tumor microenvironment .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide in lab experiments is its potential therapeutic applications. Additionally, this compound has been shown to exhibit low toxicity in vitro. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.

Orientations Futures

There are several future directions for research involving N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent. Other future directions for research may include investigating the effects of this compound on other signaling pathways involved in cancer growth and inflammation.

Méthodes De Synthèse

The synthesis of N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has been achieved through several methods. One of the most commonly used methods involves the reaction of 4-methylphenylhydrazine with ethyl benzylideneacetate to form 4-methylphenylhydrazone. This intermediate is then reacted with 4-methoxy-3-nitrobenzoyl chloride to form the desired compound.

Applications De Recherche Scientifique

N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide has been studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent.

Propriétés

IUPAC Name

N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-4-24(15-17-8-6-5-7-9-17)22(27)21-19(28-3)14-20(26)25(23-21)18-12-10-16(2)11-13-18/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSSBJXRKMKGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.